8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Overview
Description
8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a chemical compound with the molecular formula C7H7O3N3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and continuous flow processes. The choice of synthetic route and conditions depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The reactions involving this compound can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs. These products can be further utilized in research or industrial applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is used to study biological processes and pathways. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used as a lead compound in drug discovery, with modifications to enhance its efficacy and safety profile.
Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and cellular processes, leading to desired outcomes. The exact mechanism may vary depending on the context and application of the compound.
Comparison with Similar Compounds
7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Other imidazo[1,5-a]pyrazine derivatives
Uniqueness: 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid stands out due to its specific structural features and reactivity. Its unique properties make it a valuable compound in scientific research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-5-4(7(12)13)9-3-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSAZOUHWXWQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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